Absolute Enantioselectivity: Zero Detectable Activity of a Hyperthermophilic Dehydrogenase on the (S)-Enantiomer
The strict stereospecificity of 3-hydroxyacyl-CoA dehydrogenases ensures that the non-natural (S)-enantiomer is not a functional substitute in assays. In a study characterizing two (R)-specific 3-hydroxyacyl-CoA dehydrogenases from the archaeon Metallosphaera sedula, no detectable enzymatic activity was observed when (S)-3-hydroxyoctanoyl-CoA was provided as the substrate [1]. This absolute differentiation confirms that only the (R)-isomer is suitable for accurate kinetic studies of this enzyme class.
| Evidence Dimension | Enzymatic activity (Vmax) |
|---|---|
| Target Compound Data | Activity observed (normalized Vmax value reported) |
| Comparator Or Baseline | (S)-3-hydroxyoctanoyl-CoA: Activity not detected (detection limit ≤0.2 U mg–1 for Msed_1423 and ≤0.1 U mg–1 for Msed_0389) |
| Quantified Difference | Complete loss of detectable activity for the (S)-enantiomer |
| Conditions | Assay with purified (R)-specific 3-hydroxyacyl-CoA dehydrogenases (Msed_1423 and Msed_0389) from M. sedula, using 0.5 mM NAD. |
Why This Matters
This data proves that substituting the (R)-isomer with its (S)-enantiomer results in a null assay, directly impacting the validity of any kinetic, inhibition, or metabolic flux study.
- [1] PMC Table 3. Kinetic parameters of M. sedula 3-hydroxyacyl-CoA dehydrogenases. View Source
